N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide
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Overview
Description
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a methoxyphenyl group and a hydroxy-methoxyphenyl group, which are linked through an oxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-methoxybenzylamine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting Schiff base is then reacted with oxalyl chloride to form the desired oxamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade solvents and catalysts. The reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted oxamide derivatives.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. It may also act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-hydroxy-3-methoxyphenyl)methyl]-decanamide (N-Vanillyldecanamide)
- 4-Hydroxy-2-quinolones
Uniqueness
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide is unique due to its specific structural features, such as the presence of both methoxy and hydroxy groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it suitable for a wide range of applications .
Properties
IUPAC Name |
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-25-14-6-3-12(4-7-14)10-19-17(23)18(24)21-20-11-13-5-8-15(22)16(9-13)26-2/h3-9,11,22H,10H2,1-2H3,(H,19,23)(H,21,24)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWZTPRHJNDQD-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NN=CC2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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